molecular formula C16H17N3O2 B374150 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-3-nitroaniline CAS No. 303771-63-3

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-3-nitroaniline

Cat. No.: B374150
CAS No.: 303771-63-3
M. Wt: 283.32g/mol
InChI Key: VHOFTJBRNQDBLP-UHFFFAOYSA-N
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Description

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-3-nitroaniline is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a nitro group, and a methylidene linkage, which contribute to its distinct reactivity and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-3-nitroaniline typically involves a condensation reaction between 4-(dimethylamino)benzaldehyde and 2-methyl-3-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-3-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted aniline compounds.

Scientific Research Applications

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-3-nitroaniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-3-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to alterations in their function and activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-3-aminobenzene
  • **N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-3-chloroaniline
  • **N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-3-bromoaniline

Uniqueness

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-3-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the dimethylamino and nitro groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research.

Properties

IUPAC Name

N,N-dimethyl-4-[(2-methyl-3-nitrophenyl)iminomethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-12-15(5-4-6-16(12)19(20)21)17-11-13-7-9-14(10-8-13)18(2)3/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOFTJBRNQDBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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